5-Formyl-2-thiopheneboronic acid
Overview
Description
5-Formyl-2-thiopheneboronic acid is a useful research compound. Its molecular formula is C5H5BO3S and its molecular weight is 155.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
5-Formyl-2-thiopheneboronic acid is a thiophene derivative that is used as an organic intermediate
Mode of Action
It is known that thiophene derivatives are widely used in the synthesis of pharmaceuticals, chemical reagents, dyes, and polymer additives . The compound’s interaction with its targets would depend on the specific context of its use.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. As an organic intermediate, it could be involved in various chemical reactions and pathways, contributing to the synthesis of more complex molecules .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. As an intermediate in chemical synthesis, its primary role is likely to contribute to the formation of more complex molecules .
Properties
IUPAC Name |
(5-formylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQOVKFWRPOPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378455 | |
Record name | 5-Formyl-2-thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4347-33-5 | |
Record name | 5-Formyl-2-thiopheneboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4347-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formyl-2-thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formyl-2-thiopheneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the palladium-catalyzed coupling reaction involving 5-Formyl-2-thiopheneboronic acid in material science?
A1: The palladium-catalyzed coupling reaction utilizing this compound is significant for synthesizing complex organic molecules and functional materials. [] For instance, this reaction allows for the creation of terthiophene derivatives on gold nanoparticles when reacting with gold nanoparticles bearing bromo groups. [] This method is valuable for constructing polythiophene/gold nanoparticle alternate network films, which exhibit high electrical conductivity due to the conductive polythiophene backbone linked by gold nanoparticles. []
Q2: How is this compound employed in the synthesis of conjugated polymers?
A2: this compound serves as a crucial building block in synthesizing conjugated polymers like polythiophenes. [] Its boronic acid functionality allows for palladium-catalyzed Suzuki coupling reactions with halogenated thiophene derivatives, leading to the formation of extended conjugated systems. [] These conjugated polymers find applications in various fields, including organic electronics and sensing, due to their unique electronic and optical properties.
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